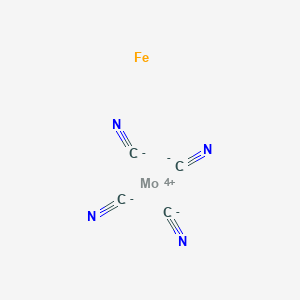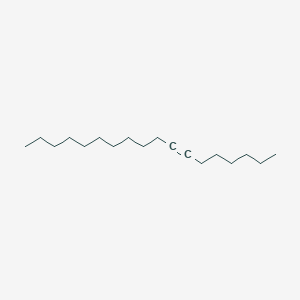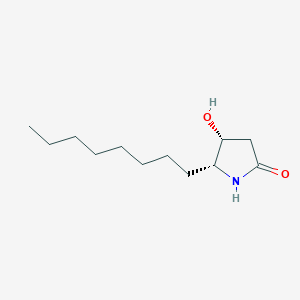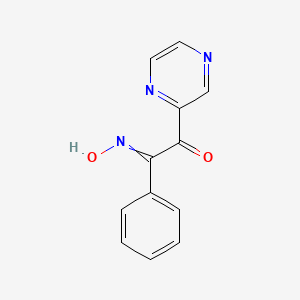
Molybdenum(4+) cyanide--iron (1/4/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum(4+) cyanide–iron (1/4/1) is a coordination compound that features molybdenum and iron atoms bridged by cyanide ligands This compound is part of a broader class of cyanide-bridged transition metal complexes, which are known for their interesting electronic and magnetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum(4+) cyanide–iron (1/4/1) typically involves the reaction of molybdenum and iron salts with cyanide ions under controlled conditions. One common method is to dissolve molybdenum(IV) chloride and iron(III) chloride in an aqueous solution, followed by the addition of potassium cyanide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at room temperature. The resulting product is then purified by recrystallization.
Industrial Production Methods
While the industrial production of molybdenum(4+) cyanide–iron (1/4/1) is not as widespread as other molybdenum or iron compounds, the principles remain similar. Large-scale synthesis would involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. Industrial methods may also incorporate automated systems for mixing and purification to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Molybdenum(4+) cyanide–iron (1/4/1) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation states of molybdenum and iron can change.
Substitution: Cyanide ligands can be substituted with other ligands under specific conditions, altering the compound’s properties.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands like phosphines or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands.
Scientific Research Applications
Molybdenum(4+) cyanide–iron (1/4/1) has several scientific research applications:
Chemistry: It is used as a model compound to study electron transfer processes and coordination chemistry.
Biology: The compound’s ability to mimic certain biological systems makes it useful in studying metalloenzymes and their mechanisms.
Medicine: Research into its potential as a therapeutic agent, particularly in targeting specific metal ions in biological systems, is ongoing.
Industry: Its catalytic properties are explored for applications in industrial processes, such as hydrogenation and oxidation reactions.
Mechanism of Action
The mechanism by which molybdenum(4+) cyanide–iron (1/4/1) exerts its effects involves the coordination of cyanide ligands to the metal centers, facilitating electron transfer processes. The compound can interact with various molecular targets, including other metal ions and organic molecules, through its cyanide bridges. These interactions can lead to changes in the electronic structure and reactivity of the compound, enabling it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Molybdenum(4+) cyanide–tungsten (1/4/1): Similar in structure but with tungsten instead of iron, exhibiting different electronic properties.
Iron(4+) cyanide–nickel (1/4/1): Features nickel instead of molybdenum, with distinct magnetic properties.
Molybdenum(4+) cyanide–cobalt (1/4/1): Contains cobalt, leading to variations in catalytic activity.
Uniqueness
Molybdenum(4+) cyanide–iron (1/4/1) is unique due to its specific combination of molybdenum and iron, which imparts distinct electronic and magnetic properties. Its ability to undergo various chemical reactions and form stable coordination complexes makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
64476-49-9 |
|---|---|
Molecular Formula |
C4FeMoN4 |
Molecular Weight |
255.86 g/mol |
IUPAC Name |
iron;molybdenum(4+);tetracyanide |
InChI |
InChI=1S/4CN.Fe.Mo/c4*1-2;;/q4*-1;;+4 |
InChI Key |
PDKGMLDTBFDXIW-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe].[Mo+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)



![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)




![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)

